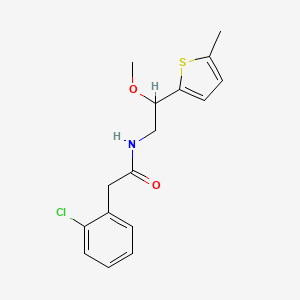

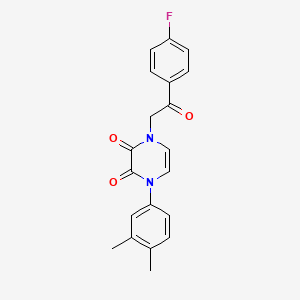

2-(2-chlorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-chlorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through a series of reactions starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of a series of opioid kappa agonists involved starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods suggest that the synthesis of the compound would likely involve a multi-step process, potentially starting with a chlorophenyl precursor and incorporating the methoxy and methylthiophenyl groups through subsequent reactions.

Molecular Structure Analysis

Conformational analysis is crucial for understanding the molecular structure of acetamide compounds. For example, the conformational analysis of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide revealed a preferred conformer, which was studied using the dipole moment method and quantum chemical calculations . This indicates that the compound "this compound" would also likely have a preferred conformation that could be analyzed using similar methods to predict its biological activity.

Chemical Reactions Analysis

The chemical reactions involving acetamide compounds can lead to the formation of various bioactive molecules. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involved the conversion of aromatic acids into esters, hydrazides, and then oxadiazole thiols, which were further reacted to obtain the target compounds . This suggests that the compound may also undergo similar chemical reactions to form derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide compounds are influenced by their molecular structure. The polarity and possible intramolecular hydrogen bonding in compounds such as 2-chloro-N-(2-((diphenylphosphoryl)methyl)phenyl)acetamide were determined through dipole moments and quantum chemical calculations, indicating the potential for intramolecular hydrogen bond formation . These properties are important for understanding the solubility, stability, and reactivity of the compound "this compound" and can provide insights into its potential applications.

Applications De Recherche Scientifique

Herbicide Metabolism and Environmental Impact

Acetochlor, a related chloroacetamide herbicide, undergoes metabolic processes in human and rat liver microsomes, producing various metabolites. These studies help understand the environmental and health impacts of such herbicides (Coleman et al., 2000). Similarly, the soil reception, activity, and efficacy of acetochlor and related herbicides have been studied in relation to agricultural applications, providing insights into their environmental interaction and degradation pathways (Banks & Robinson, 1986).

Bioactivity and Ecotoxicology

The bioactivity and environmental behavior of chloroacetamide herbicides like acetochlor are closely studied to evaluate their impact on ecosystems. For instance, their adsorption and bioactivity in relation to soil properties have been analyzed, contributing to a better understanding of their environmental fate (Weber & Peter, 1982). Additionally, the inhibition of fatty acid synthesis by chloroacetamides in algae signifies their broader biological impact, relevant for assessing ecological risks (Weisshaar & Böger, 1989).

Crystallography and Chemical Analysis

Crystallographic studies of compounds structurally related to 2-(2-chlorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide offer valuable information on molecular configuration, aiding in the design and synthesis of related compounds (Park et al., 2015). The synthesis and characterization of similar compounds, including their antimicrobial properties, are also areas of active research, demonstrating their potential applications in various fields (Fuloria et al., 2009).

Pharmacology and Drug Development

The compound's close relatives have been synthesized and evaluated for their effects on learning and memory in mice, indicating potential pharmaceutical applications (Jiang, 2006). Such studies contribute to the broader field of medicinal chemistry, where similar compounds are explored for their therapeutic potential.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-11-7-8-15(21-11)14(20-2)10-18-16(19)9-12-5-3-4-6-13(12)17/h3-8,14H,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUPMIZEOUOJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)CC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)

![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)

![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)